molecular formula C12H14N4O B6122529 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide

4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide

Cat. No. B6122529
M. Wt: 230.27 g/mol
InChI Key: UHEVXVCFCIYEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide (DMN) is a chemical compound with potential applications in scientific research. It is a derivative of nicotinamide and has been studied for its biochemical and physiological effects.

Mechanism of Action

4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide inhibits PARP-1 by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains. This leads to the accumulation of DNA damage and ultimately, cell death. 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has also been shown to inhibit the activity of other PARP family members, such as PARP-2 and tankyrase-1.
Biochemical and Physiological Effects
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. In addition, 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. It can be easily synthesized in the lab and is relatively stable. However, 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide. Another area of interest is the investigation of the potential applications of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide in combination with other therapies, such as immunotherapy and targeted therapy. Furthermore, the neuroprotective effects of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide need to be further explored in animal models and clinical trials. Finally, the development of new methods for the delivery of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide to improve its bioavailability and solubility is also an important area of research.
Conclusion
In conclusion, 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide (4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide) is a chemical compound with potential applications in scientific research. It has been shown to inhibit the activity of PARP-1 and other PARP family members, leading to cell death. 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has potential applications in cancer therapy and neurodegenerative diseases. However, further research is needed to fully explore its potential applications and limitations.

Synthesis Methods

The synthesis of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide involves the reaction of 4,6-dimethyl-2-nicotinoyl chloride with 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from ethanol to obtain 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide as a white crystalline solid.

Scientific Research Applications

4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. Inhibition of PARP-1 has been suggested as a therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

4,6-dimethyl-2-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-7-4-8(2)15-11(10(7)12(13)17)9-5-14-16(3)6-9/h4-6H,1-3H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEVXVCFCIYEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)C2=CN(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide

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